![molecular formula C8H3Cl2NO2 B13640417 4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride CAS No. 300552-58-3](/img/structure/B13640417.png)
4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride is a heterocyclic compound that contains both furan and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloro and carbonyl chloride functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride typically involves the chlorination of furo[3,2-c]pyridine derivatives. One common method is the reaction of 4-chlorofuro[3,2-c]pyridine with thionyl chloride (SOCl2) under reflux conditions. This reaction results in the formation of the carbonyl chloride functional group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can modify the furan or pyridine rings, leading to the formation of new functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Amides and esters: Formed through nucleophilic substitution reactions.
Alcohols and amines: Resulting from reduction reactions.
Oxidized derivatives: Produced through oxidation reactions.
Scientific Research Applications
4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic structures.
Material Science: It can be utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit biological activity, making it useful for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride depends on its specific application and the nature of its derivatives. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloro and carbonyl chloride groups can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorofuro[3,2-c]pyridine-2-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.
4-Chlorofuro[3,2-c]pyridine: Lacks the carbonyl chloride group, making it less reactive in certain chemical transformations.
Uniqueness
4-Chlorofuro[3,2-c]pyridine-2-carbonyl chloride is unique due to the presence of both chloro and carbonyl chloride functional groups, which enhance its reactivity and versatility in organic synthesis. This compound can undergo a wide range of chemical reactions, making it a valuable intermediate for the synthesis of diverse molecules.
Properties
CAS No. |
300552-58-3 |
|---|---|
Molecular Formula |
C8H3Cl2NO2 |
Molecular Weight |
216.02 g/mol |
IUPAC Name |
4-chlorofuro[3,2-c]pyridine-2-carbonyl chloride |
InChI |
InChI=1S/C8H3Cl2NO2/c9-7-4-3-6(8(10)12)13-5(4)1-2-11-7/h1-3H |
InChI Key |
FNHFWGPWFFRECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1OC(=C2)C(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



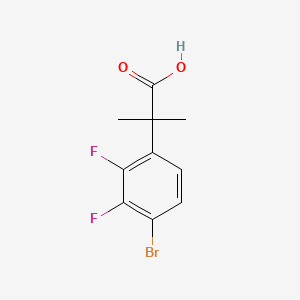
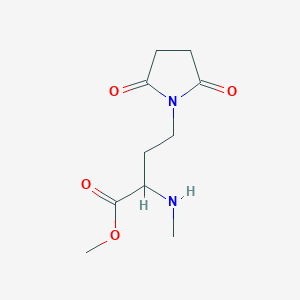
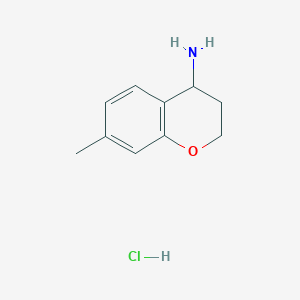
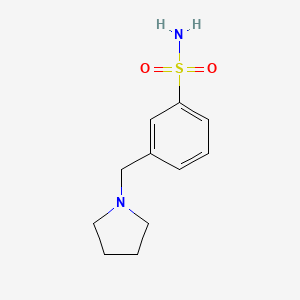

![acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13640374.png)
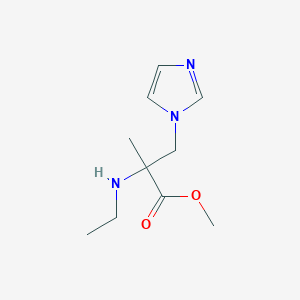
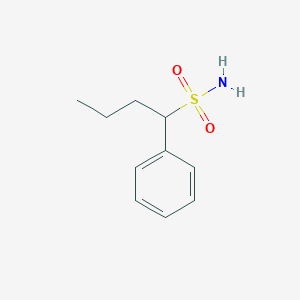

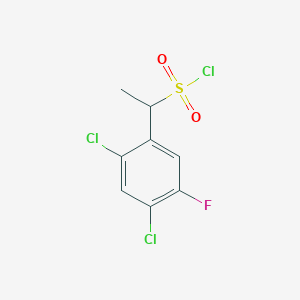
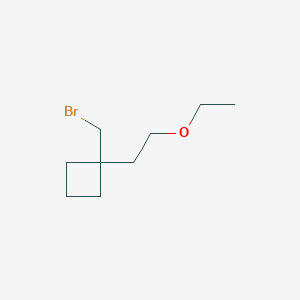
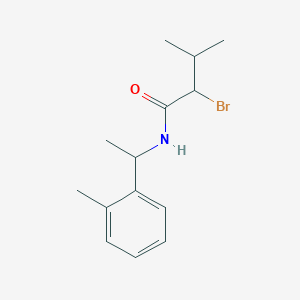
![disodium;2-amino-5-[[3-[[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxylatomethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B13640418.png)
